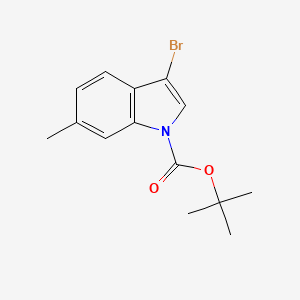

tert-Butyl 3-bromo-6-methyl-1H-indole-1-carboxylate

Description

Properties

IUPAC Name |

tert-butyl 3-bromo-6-methylindole-1-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16BrNO2/c1-9-5-6-10-11(15)8-16(12(10)7-9)13(17)18-14(2,3)4/h5-8H,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AJHGZFDQDXXFHX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)C(=CN2C(=O)OC(C)(C)C)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16BrNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80654343 | |

| Record name | tert-Butyl 3-bromo-6-methyl-1H-indole-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80654343 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

310.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

914349-34-1 | |

| Record name | tert-Butyl 3-bromo-6-methyl-1H-indole-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80654343 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 3-bromo-6-methyl-1H-indole-1-carboxylate typically involves the bromination of 6-methylindole followed by esterification. The process can be summarized as follows:

Bromination: 6-methylindole is treated with a brominating agent such as N-bromosuccinimide (NBS) in the presence of a solvent like dichloromethane. The reaction is carried out at room temperature to yield 3-bromo-6-methylindole.

Esterification: The brominated product is then reacted with tert-butyl chloroformate in the presence of a base such as triethylamine. This step results in the formation of this compound.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution (SₙAr)

The bromine atom at position 3 undergoes nucleophilic substitution with electron-rich reagents. This reaction is facilitated by the electron-withdrawing effect of the adjacent tert-butyl carboxylate group, which activates the aromatic ring toward nucleophilic attack.

| Reaction Type | Reagents/Conditions | Product | Notes |

|---|---|---|---|

| Amine Substitution | Primary amines (e.g., methylamine), CuI, K₂CO₃, DMF, 80–100°C | 3-Amino-6-methyl-indole derivative | Yields depend on steric hindrance and electronic effects. |

| Thiol Substitution | Thiophenol, Pd(OAc)₂, Xantphos, Cs₂CO₃, Dioxane | 3-(Phenylthio)-6-methyl-indole derivative | Requires palladium catalysis for C–S bond formation. |

Transition-Metal-Catalyzed Cross-Coupling

The bromine atom participates in cross-coupling reactions, enabling C–C bond formation.

| Reaction Type | Reagents/Conditions | Product |

|---|---|---|

| Suzuki-Miyaura Coupling | Arylboronic acid, Pd(PPh₃)₄, Na₂CO₃, DME/H₂O, 80°C | 3-Aryl-6-methyl-indole derivative |

| Buchwald-Hartwig Amination | Palladium catalyst (e.g., Pd₂(dba)₃), XPhos, aryl halide | 3-Arylamino-6-methyl-indole derivative |

Functional Group Modifications

The tert-butyl ester and methyl group undergo selective transformations.

tert-Butyl Ester Hydrolysis

-

Reagents : TFA (neat) or HCl in dioxane/H₂O.

-

Product : 3-Bromo-6-methyl-1H-indole-1-carboxylic acid.

-

Application : Facilitates further derivatization of the carboxylate group.

Methyl Group Oxidation

-

Reagents : KMnO₄ or CrO₃ under acidic conditions.

-

Product : 6-Carboxy-3-bromo-indole derivative (after ester hydrolysis).

-

Note : Reaction conditions must avoid bromine displacement .

Electrophilic Aromatic Substitution

The indole ring undergoes electrophilic substitution at positions 4 or 5, directed by the electron-donating methyl group.

| Electrophile | Reagents/Conditions | Product |

|---|---|---|

| Nitration | HNO₃, H₂SO₄, 0°C | 5-Nitro-3-bromo-6-methyl-indole derivative |

| Sulfonation | SO₃, H₂SO₄, 50°C | 5-Sulfo-3-bromo-6-methyl-indole derivative |

Reductive Dehalogenation

The bromine atom can be removed under reductive conditions:

-

Reagents : H₂ (1 atm), Pd/C, EtOH, 25°C.

-

Product : 3-Deutero-6-methyl-indole derivative (using D₂ instead of H₂).

Photochemical Reactions

UV irradiation in the presence of alkenes induces [2+2] cycloaddition at the indole’s C2–C3 bond, forming polycyclic structures.

Key Mechanistic Insights

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity

Research indicates that indole derivatives, including tert-butyl 3-bromo-6-methyl-1H-indole-1-carboxylate, exhibit promising anticancer properties. The compound is hypothesized to induce apoptosis in cancer cells, which is a critical mechanism for inhibiting tumor growth. A study demonstrated that compounds with similar structures can disrupt microtubule dynamics, leading to increased cytotoxicity against cancer cells .

Table 1: Anticancer Activity Overview

| Compound Name | Cell Line | IC50 (µM) |

|---|---|---|

| This compound | MCF-7 (breast cancer) | TBD |

| Indole Derivative A | HeLa (cervical cancer) | 2.5 |

| Indole Derivative B | A549 (lung cancer) | 0.5 |

Antimicrobial Properties

The compound also shows potential as an antimicrobial agent. Indoles are known for their activity against various microbial strains, including both Gram-positive and Gram-negative bacteria. The structural characteristics of this compound suggest it may possess similar antibacterial effects.

Table 2: Antimicrobial Activity Overview

| Compound Name | Target Bacteria | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | Staphylococcus aureus | TBD |

| Indole Derivative A | Escherichia coli | 0.78 µg/mL |

| Indole Derivative B | Pseudomonas aeruginosa | TBD |

Synthetic Applications

Palladium-Catalyzed Reactions

this compound has been utilized in palladium-catalyzed intramolecular annulation reactions. This method allows for the synthesis of various gamma-lactams and other complex organic molecules, showcasing the compound's utility in synthetic organic chemistry .

Case Studies

Induction of Methuosis

A notable study explored the induction of methuosis, a unique form of cell death distinct from apoptosis, by indole derivatives. The findings suggest that this compound may influence diverse cellular pathways beyond traditional apoptotic mechanisms, indicating its potential in cancer treatment .

Microtubule Dynamics

Research evaluating substituted indoles revealed that specific modifications could significantly alter their biological profiles. This highlights the importance of structural variations in enhancing the efficacy of compounds like this compound against cancer cells through microtubule disruption .

Mechanism of Action

The mechanism of action of tert-Butyl 3-bromo-6-methyl-1H-indole-1-carboxylate depends on its specific application. In biological systems, indole derivatives often interact with enzymes, receptors, or DNA, leading to various biological effects. The bromine atom and tert-butyl ester group can influence the compound’s binding affinity and selectivity towards molecular targets, modulating its activity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The structural and functional variations among tert-butyl indole carboxylate derivatives significantly influence their physicochemical properties, reactivity, and applications. Below is a detailed comparison:

Key Compounds Analyzed :

tert-Butyl 3-bromo-6-(hydroxymethyl)-1H-indole-1-carboxylate (CAS: 1820712-08-0) Substituents: 3-Br, 6-CH2OH Molecular Formula: C₁₄H₁₆BrNO₃ Molecular Weight: 326.19 g/mol Key Features: The hydroxymethyl group at position 6 enables further oxidation to aldehydes or esterification, making it a precursor for drug candidates .

tert-Butyl 3-bromo-6-formyl-1H-indole-1-carboxylate (CAS: 1428866-18-5) Substituents: 3-Br, 6-CHO Molecular Formula: C₁₄H₁₄BrNO₃ Molecular Weight: 324.17 g/mol Key Features: The aldehyde group facilitates nucleophilic additions (e.g., formation of Schiff bases), critical in synthesizing HIV-1 fusion inhibitors .

tert-Butyl 3-bromo-6-(chloromethyl)-1H-indole-1-carboxylate (CAS: 1820684-15-8) Substituents: 3-Br, 6-CH2Cl Molecular Formula: C₁₄H₁₅BrClNO₂ Molecular Weight: 344.63 g/mol Key Features: The chloromethyl group allows nucleophilic substitutions (e.g., with amines or thiols), expanding utility in combinatorial chemistry .

tert-Butyl 6-bromo-3-iodo-1H-indole-1-carboxylate (CAS: 873198-57-3) Substituents: 6-Br, 3-I Molecular Formula: C₁₃H₁₃BrINO₂ Molecular Weight: 422.06 g/mol Key Features: Dual halogenation (Br and I) enhances suitability for sequential cross-coupling reactions, such as Suzuki-Miyaura couplings .

Comparative Data Table

*Inferred from structural analogs; †Calculated based on substituent contributions.

Biological Activity

tert-Butyl 3-bromo-6-methyl-1H-indole-1-carboxylate is a synthetic derivative of indole that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound is characterized by its unique structural features, including a tert-butyl group and a bromo substitution, which may influence its biological interactions and therapeutic potential.

- Molecular Formula : C₁₄H₁₅BrNO₂

- Molecular Weight : 344.63 g/mol

- Purity : Typically ≥95%

The precise mechanism of action for this compound remains largely underexplored. However, as an indole derivative, it is hypothesized to exhibit biological activities common to indoles, such as:

- Anticancer Activity : Indoles are known to induce apoptosis in cancer cells and inhibit tumor growth.

- Antimicrobial Properties : Compounds in this class often show activity against various microbial strains.

Anticancer Activity

Indole derivatives, including this compound, have been investigated for their anticancer properties. Studies suggest that these compounds can inhibit cell proliferation and induce apoptosis in various cancer cell lines. For instance:

Antimicrobial Activity

The compound has also shown promising antimicrobial activity against both Gram-positive and Gram-negative bacteria. Notably, it has been tested against resistant strains such as MRSA:

| Microorganism | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| S. aureus (MRSA) | 0.98 µg/mL | |

| E. coli | 2.5 µg/mL |

Study on Anticancer Properties

In a recent study, this compound was evaluated for its cytotoxic effects on various cancer cell lines. The results indicated significant antiproliferative activity, particularly against lung and breast cancer cells. The compound was found to induce apoptosis through the activation of caspase pathways.

Study on Antimicrobial Efficacy

Another study focused on the antimicrobial properties of this compound against multi-drug resistant bacteria. The results demonstrated that this compound exhibited potent activity against MRSA and other resistant strains, suggesting its potential as a lead compound for developing new antibiotics.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.